(4Z)-2-(4-methyl-3-nitrophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the nitro and methoxy groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions and the use of catalysts can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE shares similarities with other oxazole derivatives and nitroaromatic compounds.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Various alkaloids: Compounds with similar structural features and biological activities.
Uniqueness
What sets (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O7 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
(4Z)-2-(4-methyl-3-nitrophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18N2O7/c1-11-5-6-13(10-15(11)22(24)25)19-21-14(20(23)29-19)9-12-7-8-16(26-2)18(28-4)17(12)27-3/h5-10H,1-4H3/b14-9- |
InChI Key |
VTQSRQGCWXWUQJ-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=C(C(=C(C=C3)OC)OC)OC)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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